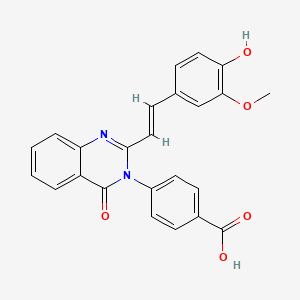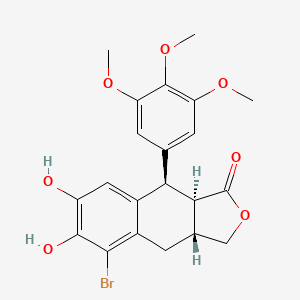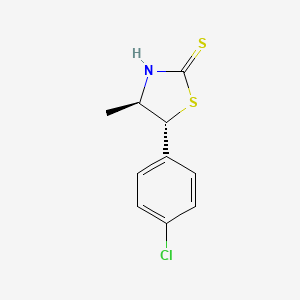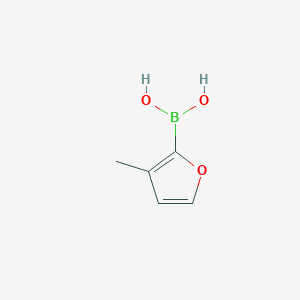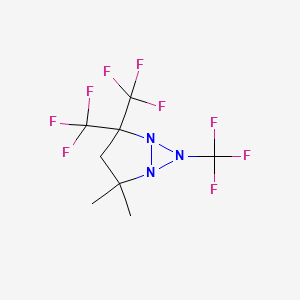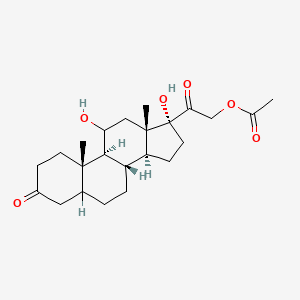![molecular formula C35H49N11O9S2 B13410695 2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)
2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyl, indole, and acetic acid moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid involves multiple steps, including the formation of peptide bonds, incorporation of sulfur atoms, and the introduction of the indole moiety. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process must ensure high yield and purity of the final product to meet the standards required for its applications.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Functional groups can be substituted to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbamoyl group can yield primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets in the body suggests that it may have applications in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their range of applications.
作用機序
The mechanism of action of 2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play key roles in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
類似化合物との比較
Similar Compounds
- 2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]propionic acid
- 2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]butyric acid
Uniqueness
The uniqueness of 2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[2121]hexacosan-18-yl]acetic acid lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets
特性
分子式 |
C35H49N11O9S2 |
|---|---|
分子量 |
832.0 g/mol |
IUPAC名 |
2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid |
InChI |
InChI=1S/C35H49N11O9S2/c36-31(52)26-17-57-56-12-10-27(47)43-22(7-3-4-11-39-35(37)38)32(53)41-16-28(48)44-25(14-29(49)50)34(55)45-24(13-18-15-40-20-6-2-1-5-19(18)20)30(51)21-8-9-23(42-21)33(54)46-26/h1-2,5-6,15,21-26,40,42H,3-4,7-14,16-17H2,(H2,36,52)(H,41,53)(H,43,47)(H,44,48)(H,45,55)(H,46,54)(H,49,50)(H4,37,38,39)/t21?,22-,23-,24-,25-,26-/m0/s1 |
InChIキー |
ZQCPUCTUKJDLEU-SYRMDSJNSA-N |
異性体SMILES |
C1CC2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CCSSC[C@H](NC(=O)[C@H]1N2)C(=O)N)CCCCN=C(N)N)CC(=O)O)CC3=CNC4=CC=CC=C43 |
正規SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)C1N2)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
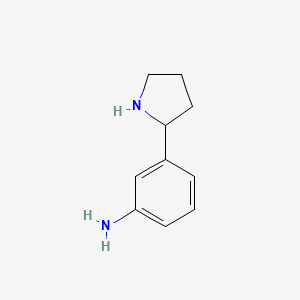
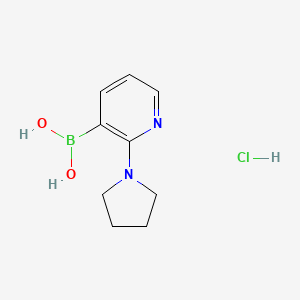
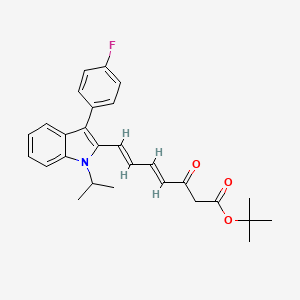
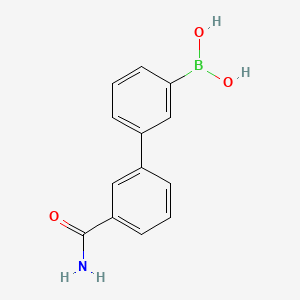
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
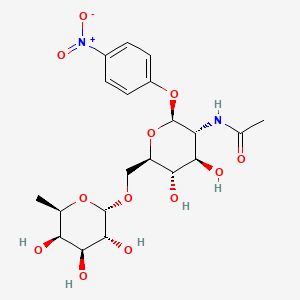
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
